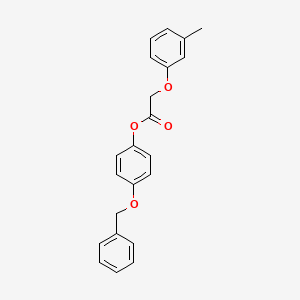

![molecular formula C18H19NO3 B5634021 4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)

4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that include functional group transformations and molecular assembly techniques. For example, compounds like ethyl (2-amino-4-phenyl-5-thiazolyl)acetate and ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate have been synthesized through processes that involve direct reactions of precursor molecules under controlled conditions, showcasing the complexity and precision required in synthetic organic chemistry (DyaveGowda et al., 2002); (Sapnakumari et al., 2014).

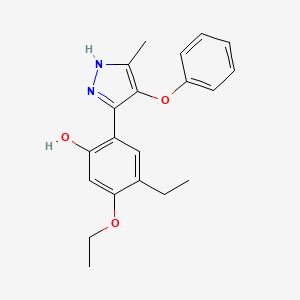

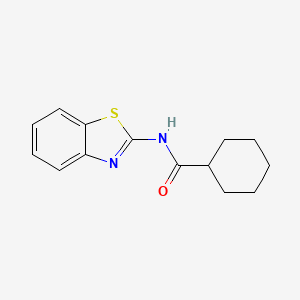

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides insights into the atomic arrangement and spatial geometry. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed a non-planar molecular arrangement stabilized by intra- and inter-molecular hydrogen bonds, illustrating the intricate three-dimensional arrangements molecules can adopt (DyaveGowda et al., 2002).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by their functional groups and molecular structure. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement illustrates the compound's ability to undergo complex reactions that lead to the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization, showcasing the diverse chemical reactivity and applications of these compounds (Thalluri et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be deduced from related compounds' structural features. For example, the crystal and molecular structures of triorganotin(IV) complexes provide insights into the polymeric structures and hydrogen bonding that significantly influence the physical properties of these materials (Baul et al., 2002).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability, can be explored through the study of the compound's interactions and transformations. Investigations into compounds like ethyl 2,4-dioxo-4-phenylbutyrate highlight the methodologies for preparing enantiomerically pure α-hydroxy and α-amino acid esters, demonstrating the chemical versatility and application potential of these entities (Blaser et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without specific information about its intended use, it’s difficult to provide a detailed mechanism of action .

properties

IUPAC Name |

[4-[ethyl-(2-methylphenyl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-4-19(17-8-6-5-7-13(17)2)18(21)15-9-11-16(12-10-15)22-14(3)20/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCQKCSZBAFWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)

![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)

![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)

![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5633993.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)

![5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)